molecular formula C17H19BrO5 B2459653 Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate CAS No. 308295-47-8

Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2459653
CAS No.: 308295-47-8
M. Wt: 383.238
InChI Key: FDHSRIBXXJFEAJ-UHFFFAOYSA-N
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Description

Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzofuran derivative, followed by esterification and acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-5-(isobutyryloxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with an ethyl ester and phenyl group.

    Isopropyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with a cinnamyloxy group instead of isobutyryloxy.

Uniqueness

Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl ester and isobutyryloxy groups contribute to its solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

propan-2-yl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO5/c1-8(2)16(19)23-14-6-11-13(7-12(14)18)22-10(5)15(11)17(20)21-9(3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHSRIBXXJFEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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